4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one
Description
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with a phthalazinone scaffold. Its structure includes a 4-ethoxy-3-methoxyphenyl substituent on the oxadiazole ring and a 4-ethylphenyl group on the phthalazinone moiety.
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-4-17-10-13-19(14-11-17)31-27(32)21-9-7-6-8-20(21)24(29-31)26-28-25(30-35-26)18-12-15-22(34-5-2)23(16-18)33-3/h6-16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZBCXPXPTGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxadiazole Ring : A five-membered heterocyclic ring known for its bioisosteric properties.
- Dihydrophthalazinone Core : This structure is often associated with various pharmacological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4 |
| Molecular Weight | 432.50 g/mol |
| LogP | 3.1945 |
| Polar Surface Area | 62.54 Ų |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known to exhibit:
- Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit various enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and inflammation .
- Receptor Modulation : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated the potential of oxadiazole derivatives to inhibit the growth of cancer cell lines. For example:
- Anti-inflammatory Effects : Compounds similar to this one have exhibited anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .
- Antibacterial and Antifungal Properties : The presence of the oxadiazole ring has been linked to antibacterial activity against Gram-positive bacteria and antifungal effects against various fungal strains .
Case Study 1: Anticancer Activity Evaluation
In a study published by Arafa et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer properties using MTT assays. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting a strong potential for further development .
Case Study 2: Inhibition of Histone Deacetylases
Another study highlighted the ability of oxadiazole derivatives to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression related to cancer cell proliferation and survival . This mechanism underscores the compound's potential as an anticancer agent.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.
Biology
The biological activity of this compound has been investigated for several applications:
- Antimicrobial Activity : Studies have shown that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM. The mechanism involves targeting specific enzymes and pathways related to cell proliferation and apoptosis.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects:
- Targeting Enzymes : It interacts with key enzymes such as telomerase and histone deacetylases, which are involved in cancer cell immortality and gene regulation, respectively.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways critical for various diseases.
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12 - 2.78 | Inhibition of cell proliferation |
| Anticancer | A549 | 0.12 - 2.78 | Induction of apoptosis through enzyme inhibition |
| Antimicrobial | Various Pathogens | N/A | Disruption of microbial cell wall synthesis |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of the compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent inhibition of cell growth. The study concluded that the compound's unique structure allows it to effectively target cellular mechanisms associated with cancer proliferation.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, the antimicrobial effects of the compound were evaluated against several bacterial strains. The results demonstrated significant inhibitory activity, suggesting potential use in developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethoxy-methoxyphenyl group may confer higher metabolic stability compared to methoxy or chlorinated analogues due to reduced oxidative susceptibility .
- Yields for oxadiazole derivatives range from 30–72%, suggesting that steric hindrance from bulky substituents (e.g., trifluoromethyl groups in ) may reduce efficiency .
Antimicrobial and Antifungal Activity
- Triazole-Oxadiazole Hybrids : Compounds with 1,2,4-triazole-1,2,4-oxadiazole hybrids exhibit antifungal activity against Candida spp. (MIC: 2–8 µg/mL) and antibiotic activity against Staphylococcus aureus (MIC: 4–16 µg/mL) .
- Oxadiazole-Benzimidazolones : Derivatives in show dual TRPA1/TRPV1 antagonism, suggesting neuroinflammatory applications, though antimicrobial data are lacking .
- Anti-TB Candidates : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) demonstrates anti-tubercular activity (MIC: 0.5 µg/mL), highlighting the role of fluorophenyl groups in enhancing target binding .
However, direct biological data are needed for validation.
Physicochemical Properties
Solubility and Lipophilicity
- Hydroxyphenyl Derivatives: Compounds like 4-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride () exhibit moderate aqueous solubility (logP ~2.5) due to polar hydroxyl groups .
- Methoxy/Ethoxy Derivatives : The target compound’s ethoxy and methoxy groups likely increase logP (estimated ~3.8), favoring blood-brain barrier penetration but reducing solubility .
Stability
- Sulfanyl Substituents : Analogues with sulfanyl groups (e.g., ) show susceptibility to oxidation, whereas the target compound’s ether linkages may enhance stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
